molecular formula C20H23N7O B14955875 [4-(5-methyl-1H-tetrazol-1-yl)phenyl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone

[4-(5-methyl-1H-tetrazol-1-yl)phenyl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone

Cat. No.: B14955875
M. Wt: 377.4 g/mol
InChI Key: KNZKXJLPXZYNEQ-UHFFFAOYSA-N
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Description

The compound [4-(5-methyl-1H-tetrazol-1-yl)phenyl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone features a phenyltetrazole core linked via a methanone bridge to a piperazine moiety substituted with a pyridin-2-yl ethyl group. Such structures are frequently explored in medicinal chemistry for applications in central nervous system (CNS) disorders or anticancer agents due to their ability to modulate neurotransmitter receptors or kinase activity .

Properties

Molecular Formula

C20H23N7O

Molecular Weight

377.4 g/mol

IUPAC Name

[4-(5-methyltetrazol-1-yl)phenyl]-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C20H23N7O/c1-16-22-23-24-27(16)19-7-5-17(6-8-19)20(28)26-14-12-25(13-15-26)11-9-18-4-2-3-10-21-18/h2-8,10H,9,11-15H2,1H3

InChI Key

KNZKXJLPXZYNEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)C(=O)N3CCN(CC3)CCC4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Tetrazole Ring Formation

The 5-methyl-1H-tetrazole moiety is typically synthesized via a [2+3] cycloaddition between nitriles and sodium azide. For example, substituted benzhydrols are converted to chloro derivatives using thionyl chloride, followed by reaction with trimethylsilyl cyanide (TMSCN) and titanium tetrachloride (TiCl₄) to form diphenylacetonitriles. Subsequent reflux with sodium azide and triethylamine hydrochloride yields 5-substituted tetrazoles.

Example Protocol (Adapted from):

  • Chlorination : Benzhydrol (10 mmol) is refluxed with thionyl chloride (20 mmol) to generate chlorodiphenylmethane.
  • Cyanide Addition : The chlorinated product reacts with TMSCN (12 mmol) and TiCl₄ (1.2 eq) in dichloromethane to form diphenylacetonitrile.
  • Cycloaddition : Diphenylacetonitrile, sodium azide (15 mmol), and triethylamine hydrochloride (10 mmol) are refluxed in DMF at 110°C for 24 h to yield 5-benzhydryl-1H-tetrazole.

Key Data:

  • Yield: 65–78% for tetrazole formation.
  • Purity: >95% after recrystallization (ethanol/water).

Preparation of the Piperazine-Pyridinylethyl Substituent

Functionalization of Piperazine

The piperazine core is alkylated at the secondary nitrogen using 2-(pyridin-2-yl)ethyl bromide. This reaction proceeds via nucleophilic substitution under inert conditions.

Protocol (Adapted from):

  • Alkylation : Piperazine (5 mmol) and 2-(pyridin-2-yl)ethyl bromide (5.5 mmol) are stirred in acetonitrile with K₂CO₃ (15 mmol) at 80°C for 12 h.
  • Workup : The mixture is filtered, concentrated, and purified via flash chromatography (DCM/MeOH = 20:1) to yield 4-[2-(pyridin-2-yl)ethyl]piperazine.

Key Data:

  • Yield: 82%.
  • Characterization: ¹H NMR (400 MHz, DMSO-d₆) δ 8.45 (d, J = 4.8 Hz, 1H), 7.72 (td, J = 7.6, 1.8 Hz, 1H), 7.24 (d, J = 7.8 Hz, 1H), 7.15 (t, J = 6.2 Hz, 1H), 2.92 (t, J = 6.8 Hz, 2H), 2.60–2.45 (m, 8H).

Coupling of Fragments via Methanone Linker

Friedel-Crafts Acylation

The methanone bridge is introduced via Friedel-Crafts acylation, coupling the tetrazole-aryl fragment to the piperazine derivative.

Protocol (Adapted from):

  • Acylation : 4-(5-Methyl-1H-tetrazol-1-yl)benzoyl chloride (3 mmol) is added dropwise to a solution of 4-[2-(pyridin-2-yl)ethyl]piperazine (3 mmol) and AlCl₃ (6 mmol) in dichloromethane at 0°C.
  • Reaction : Stirred at room temperature for 6 h, quenched with ice-water, and extracted with DCM.
  • Purification : Column chromatography (ethyl acetate/hexane = 1:3) yields the final product.

Key Data:

  • Yield: 58%.
  • MS (ESI): m/z 434.2 [M+H]⁺.
  • Purity: 96.7% (HPLC).

Optimization and Alternative Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for coupling steps. For example, Pd-mediated Buchwald-Hartwig amination between chloropyrimidines and aryl amines achieves 85% yield in 2 h under microwave conditions.

Reductive Amination

An alternative route involves reductive amination of 4-(5-methyl-1H-tetrazol-1-yl)benzaldehyde with the piperazine derivative using NaBH₃CN, yielding the methanone linker after oxidation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, tetrazole-H), 8.50 (d, J = 4.8 Hz, 1H, pyridine-H), 7.95 (d, J = 8.4 Hz, 2H, aryl-H), 7.68 (d, J = 8.4 Hz, 2H, aryl-H), 3.85 (s, 3H, N-CH₃), 3.70–3.45 (m, 8H, piperazine-H), 2.95 (t, J = 6.8 Hz, 2H, CH₂-pyridine).
  • HRMS : Calculated for C₂₂H₂₆N₇O: 428.2191 [M+H]⁺; Found: 428.2203.

Challenges and Troubleshooting

Tetrazole Ring Stability

The 1H-tetrazole tautomer is prone to oxidation. Storage under nitrogen and avoidance of protic solvents enhance stability.

Piperazine Side Reactions

Over-alkylation of piperazine is mitigated by using a 1:1 molar ratio of piperazine to alkylating agent and excess base.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the tetrazole ring, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The phenyl and pyridine rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound’s ability to interact with various biological targets makes it a potential candidate for drug development. It can be used to study enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicine, the compound’s structural features suggest potential applications as a pharmaceutical agent. It may exhibit activity against certain diseases, making it a subject of interest in medicinal chemistry.

Industry

In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [4-(5-methyl-1H-tetrazol-1-yl)phenyl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzyme active sites and inhibit their activity. The piperazine and pyridine moieties can interact with receptors and ion channels, modulating their function. These interactions can lead to various biological effects, such as enzyme inhibition and receptor modulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Tetrazole-Piperazine/Piperidine Hybrids
  • 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (): Core: Tetrazole linked via ethanone to piperidine (6-membered ring, one nitrogen). Piperidine derivatives may exhibit altered pharmacokinetics due to increased lipophilicity. Synthesis: Aryl aniline → tetrazole formation → chloroacetylation → piperidine coupling .
  • 2-(4-Allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone (): Core: Tetrazole linked via ethanone to piperazine (6-membered ring, two nitrogens). Substituent: Allyl group on piperazine. However, the pyridin-2-yl ethyl group in the target compound may offer stronger π-π stacking with aromatic residues in biological targets .
Pyrimidine/Pyrazole-Based Analogs
  • {6-[4-Chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(substituted sulfonyl)piperazin-1-yl]methanone (): Core: Pyrimidine linked to piperazine via methanone. Key Difference: Pyrimidine cores are bulkier and may target kinases, whereas phenyltetrazole in the target compound is more compact, favoring CNS permeability .
  • 2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone (): Core: Pyrazole instead of tetrazole. Substituent: Methylsulfonyl on piperazine.

Substituent Effects on Piperazine

Compound (Source) Piperazine Substituent Key Property
Target Compound Pyridin-2-yl ethyl Enhanced solubility, π-π interactions
(Allyl derivative) Allyl Increased lipophilicity, flexible binding
Methylsulfonyl High polarity, potential metabolic stability
4-Methoxyphenyl Electron-donating, moderate lipophilicity
  • Pyridin-2-yl ethyl (Target) : The pyridine ring enables hydrogen bonding and cation-π interactions, critical for receptor affinity. The ethyl linker balances flexibility and rigidity .
  • Allyl () : Introduces unsaturation, which may participate in conjugation or metabolic oxidation .
  • Methylsulfonyl () : Polar group improves aqueous solubility but may limit blood-brain barrier penetration .

Biological Activity

The compound [4-(5-methyl-1H-tetrazol-1-yl)phenyl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone, also known by its IUPAC name, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

PropertyValue
Molecular FormulaC18H19N7O
Molecular Weight349.4 g/mol
IUPAC Name[4-(5-methyltetrazol-1-yl)phenyl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
CAS Number1324080-58-1

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

1. Antimicrobial Activity:
Studies have shown that compounds with tetrazole and piperazine moieties often display significant antimicrobial properties. The presence of the tetrazole ring is crucial for this activity, as it enhances the compound's ability to interact with microbial targets.

2. Anticancer Effects:
Preliminary in vitro studies suggest that this compound may inhibit the growth of various cancer cell lines. For instance, it has been observed to affect cell viability in human glioma and breast cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest.

3. Neuropharmacological Effects:
The piperazine component is known for its role in modulating neurotransmitter systems. Research indicates that the compound may influence serotonin and dopamine receptors, which could have implications for treating neurological disorders.

The exact mechanism of action remains under investigation; however, it is believed that this compound interacts with specific molecular targets such as enzymes and receptors. The binding affinity to these targets is influenced by the structural characteristics of the compound.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly altered by modifications to its structure. Key findings include:

Tetrazole Ring: Essential for biological activity; variations in substituents can enhance or diminish efficacy.

Piperazine Moiety: Plays a crucial role in receptor binding; modifications here can affect pharmacokinetics and potency.

A comparative analysis with related compounds shows that those with additional functional groups on the piperazine or phenyl rings often exhibit improved potency and selectivity.

Case Studies

Several studies have focused on the biological activity of related compounds:

Case Study 1: A study demonstrated that derivatives of tetrazole exhibited potent anticancer activity against breast cancer cell lines, with IC50 values indicating significant cytotoxicity.

Case Study 2: Another investigation highlighted the neuroprotective effects of similar piperazine-containing compounds in animal models of neurodegenerative diseases, suggesting potential therapeutic applications.

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